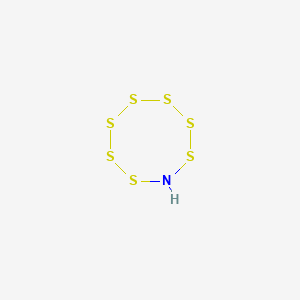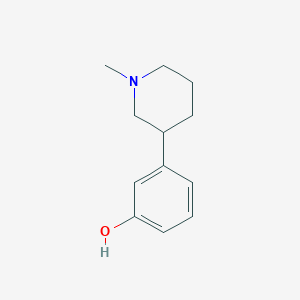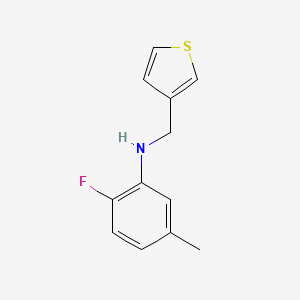
Heptathiazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptathiazocine is a unique heterocyclic compound characterized by its seven-membered ring structure containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptathiazocine can be synthesized through the pyrolysis of specific precursor compounds. The pyrolysis process involves heating the precursor in an inert atmosphere, such as argon, at temperatures above 383 K. This reaction results in the formation of heptathiazocine along with by-products like ammonia, tetrasulfur tetranitride, and tetrasulfur dinitride .
Industrial Production Methods: Industrial production of heptathiazocine typically involves large-scale pyrolysis reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process requires precise temperature regulation and an inert atmosphere to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Heptathiazocine undergoes various chemical reactions, including:
Oxidation: Heptathiazocine can be oxidized to form sulfur oxides and nitrogen oxides.
Reduction: Reduction reactions can convert heptathiazocine into simpler sulfur and nitrogen compounds.
Substitution: Substitution reactions can introduce different functional groups into the heptathiazocine ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or metal hydrides are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfur dioxide (SO₂) and nitrogen dioxide (NO₂).
Reduction: Ammonia (NH₃) and elemental sulfur.
Substitution: Functionalized heptathiazocine derivatives with altered chemical properties.
Applications De Recherche Scientifique
Heptathiazocine has found applications in several scientific domains:
Chemistry: Used as a precursor for synthesizing other sulfur-nitrogen heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of heptathiazocine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which heptathiazocine is used.
Comparaison Avec Des Composés Similaires
Heptathiazocine can be compared with other sulfur-nitrogen heterocycles, such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Triazines: Used in various applications, including as building blocks for biologically important molecules.
Uniqueness: Heptathiazocine’s seven-membered ring structure sets it apart from other sulfur-nitrogen heterocycles, which typically have five- or six-membered rings
Conclusion
Heptathiazocine is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable subject of study for researchers and scientists.
Propriétés
Numéro CAS |
293-42-5 |
|---|---|
Formule moléculaire |
HNS7 |
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
heptathiazocane |
InChI |
InChI=1S/HNS7/c1-2-4-6-8-7-5-3-1/h1H |
Clé InChI |
NLDXLSSPVWXKBF-UHFFFAOYSA-N |
SMILES canonique |
N1SSSSSSS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)


![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)


![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)


![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)
![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
![Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-](/img/structure/B12122020.png)
![4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122026.png)
